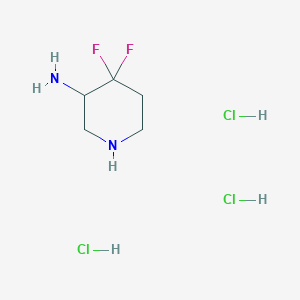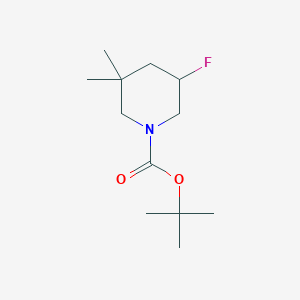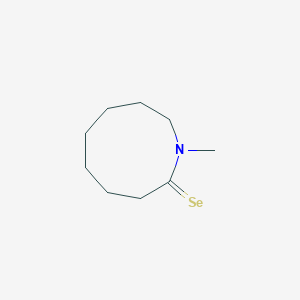
1-Methylazonane-2-selenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylazonane-2-selenone is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Selenium, a chalcogen element, is known for its role in biological systems and its utility in synthetic chemistry. The incorporation of selenium into organic molecules can impart distinctive reactivity and functionality, making compounds like this compound valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylazonane-2-selenone can be synthesized through the reaction of 1,3-dialkylimidazole salts with selenium in the presence of potassium carbonate in ethanol or acetone under refluxing conditions . This method is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylazonane-2-selenone undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often affecting the selenium center.
Substitution: The selenium atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or thiols can be employed under mild conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to selenoxides or selenones, while substitution reactions can yield various organoselenium derivatives.
Applications De Recherche Scientifique
1-Methylazonane-2-selenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s unique redox properties make it useful in studying oxidative stress and redox biology.
Mécanisme D'action
The mechanism by which 1-Methylazonane-2-selenone exerts its effects involves its redox activity and ability to interact with metal ions. The compound can undergo selenol/selenone tautomerism, which contributes to its unique redox properties. This tautomerism allows the compound to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
1,3-Dialkylimidazole-2-selenones: These compounds share a similar selenium-containing structure and exhibit comparable reactivity.
1,3-Imidazolidine-2-thione: This sulfur analog of 1-Methylazonane-2-selenone has similar chemical properties but differs in its reactivity and applications.
Uniqueness: this compound is unique due to its selenium content, which imparts distinct redox properties and reactivity compared to its sulfur analogs. This makes it particularly valuable in applications requiring redox activity and metal ion interactions.
Propriétés
Formule moléculaire |
C9H17NSe |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
1-methylazonane-2-selone |
InChI |
InChI=1S/C9H17NSe/c1-10-8-6-4-2-3-5-7-9(10)11/h2-8H2,1H3 |
Clé InChI |
GIZGEFQZMFXGIO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCCCCC1=[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


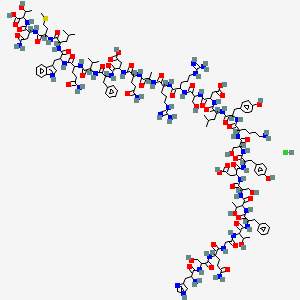
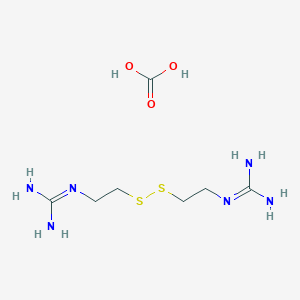

![(1R,2R,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B14799031.png)
![methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14799038.png)
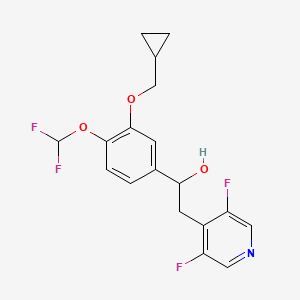
![N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(trifluoromethoxy)aniline](/img/structure/B14799049.png)

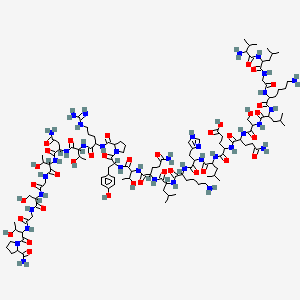
![12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione](/img/structure/B14799071.png)
![N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide](/img/structure/B14799072.png)
![Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, [3R-(3R*,4S*,5R*)]-(9CI)](/img/structure/B14799074.png)
